3-Benzyloxybenzaldehyde
Overview
Description
3-Benzyloxybenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound's structure and properties allow it to participate in a range of chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds such as 3-benzoylcoumarins and coumarin-3-carbaldehydes from 2-hydroxybenzaldehydes has been demonstrated under esterification conditions, yielding moderate to good results . Although this does not directly describe the synthesis of 3-benzyloxybenzaldehyde, it provides insight into the reactivity of similar benzaldehyde derivatives under esterification conditions.
Molecular Structure Analysis
The crystal structure of 3-benzyloxybenzaldehyde has been determined using laboratory X-ray powder diffraction data. The molecular geometry obtained from Density Functional Theory (DFT) optimization closely agrees with the X-ray study. The comparison of crystal packing with related compounds revealed the importance of weak intermolecular interactions in the supramolecular assembly in the solid state .
Chemical Reactions Analysis
The reactivity of 2-aryloxybenzaldehydes, which are structurally related to 3-benzyloxybenzaldehyde, has been studied in the context of reductive etherification. These compounds undergo transformation in the presence of In(OTf)3 and Et3SiH to form symmetrical dibenzyl ethers and thioethers . This suggests that 3-benzyloxybenzaldehyde could potentially undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-benzyloxybenzaldehyde can be inferred from its molecular structure and the nature of its intermolecular interactions. The Hirshfeld surface analysis indicates that H...H, C...H, and O...H contacts are significant, accounting for a large portion of the surface area in this class of compounds, which can influence its physical properties such as melting point, solubility, and crystal formation .
Scientific Research Applications
Synthesis and Metal Ion Binding Properties
3-Benzyloxybenzaldehyde derivatives demonstrate significant applications in the synthesis of various compounds and in studying metal ion binding properties. For instance, Güler et al. (2012) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their abilities in extracting different metal ions, highlighting their potential in metal extraction and complexation studies (Güler, Hayvalı, Dal, & Hökelek, 2012).
Structural Characterization and Analysis
Das et al. (2013) determined the crystal structure of 3-benzyloxybenzyldehyde using X-ray powder diffraction data. Their study offers insights into the molecular geometry and crystal packing of this compound, essential for understanding its physical properties (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2013).
Application in Solid-Phase Synthesis
Benzyloxybenzaldehyde derivatives are also valuable in solid-phase synthesis. Furman et al. (1999) described the synthesis of benzyloxybenzaldehyde dimethyl acetal resin, proving its utility in immobilizing 1,3-diols for the synthesis of 1-oxacephams, a class of antibiotics (Furman, Thürmer, Kałuża, Voelter, & Chmielewski, 1999).
Catalytic and Green Chemistry Applications
Jiang et al. (2014) explored the use of 3-benzyloxybenzaldehyde in the catalytic oxyfunctionalization of benzylic C(sp3)–H, highlighting its potential in green chemistry and pharmaceutical applications (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).
Biological Activity and Antioxidant Properties
Prathima et al. (2010) synthesized benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone ligand and its Cu(II) and Ni(II) complexes. They investigated their antibacterial and antioxidant activities, showing promising results in both areas (Prathima, Subba Rao, Adinarayana Reddy, Reddy, & Varada Reddy, 2010).
Fluorescent pH Sensor
Saha et al. (2011) developed a new probe based on 3-benzyloxybenzaldehyde, which acts as a highly selective fluorescent pH sensor. This is valuable for studying biological organelles and monitoring pH changes in various environments (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).
Nonlinear Optical Response and Antioxidant Property
Anbu et al. (2017) investigated the nonlinear optical response and antioxidant properties of 4-Benzyloxybenzaldehyde. They also explored its binding activity with Tau protein, indicating its potential in neurological research (Anbu, Vijayalakshmi, Karthick, Tandon, & Narayana, 2017).
Anticancer Activity
Lin et al. (2012) evaluated the anticancer activity of the 2-benzyloxybenzaldehyde analog CCY-1a-E2 in a mouse model, demonstrating its potential as a therapeutic agent for leukemia (Lin, Yang, Tsai, Lin, & Lee, 2012).
Inhibitors for Cancer Treatment
Ibrahim et al. (2021) designed and synthesized benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors, presenting a new avenue for cancer treatment (Ibrahim, Ikhmais, Batlle, AbuHarb, Jha, Jaradat, Jiménez, Pequerul, Parés, Farrés, & Pors, 2021).
Synthesis and Anticancer Activity against HL-60 Cells
Lin et al. (2005) prepared a series of benzyloxybenzaldehyde derivatives and tested their anticancer activity against the HL-60 cell line, establishing a preliminary structure-activity relationship (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005).
Future Directions
properties
IUPAC Name |
3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAICGBJIBWDEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168783 | |
Record name | 3-Benzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxybenzaldehyde | |
CAS RN |
1700-37-4 | |
Record name | 3-Benzyloxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyloxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Benzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyloxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-BENZYLOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1S6OB2GNN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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